molecular formula C11H10ClNO3 B2528109 6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one CAS No. 293741-63-6

6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one

Cat. No. B2528109
CAS RN: 293741-63-6
M. Wt: 239.66
InChI Key: PNVHGKHTYWDTJD-UHFFFAOYSA-N
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Description

The compound 6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one is a chemical derivative within the class of benzoxazinones. Benzoxazinones, such as those described in the provided papers, are heterocyclic compounds that have been studied for their biological activities, including their role as progesterone receptor antagonists . Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar benzoxazinones offer insights into its potential properties and applications.

Synthesis Analysis

The synthesis of benzoxazinone derivatives typically involves the formation of the oxazinone ring and subsequent functionalization at the 6-position. For instance, novel 6-aryl-1,4-dihydro-benzo[d][1,3]oxazin-2-ones were synthesized and tested for their activity as progesterone receptor antagonists . The synthesis route for related compounds often includes steps such as Diels-Alder reactions, as seen in the synthesis of 6-methoxy- and 6-chloro-2(1H)-pyridinone acyclo-C-nucleosides from 2H-1,4-oxazin-2-ones . These methods could potentially be adapted for the synthesis of 6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one.

Molecular Structure Analysis

The molecular structure of benzoxazinone derivatives is characterized by the presence of a heterocyclic oxazinone ring. Structural studies, including NMR and X-ray diffraction, have been conducted on related compounds to determine the configuration and conformation of the molecules . These studies reveal details such as the presence of high energy barriers for the rotation of bridgehead phenyl groups, which could influence the biological activity and physical properties of the compounds .

Chemical Reactions Analysis

Benzoxazinones can undergo various chemical reactions, including substitutions and ring transformations. For example, the synthesis of pyridinone nucleosides from oxazinones involves a substitution reaction where a bromine atom is replaced by nucleophiles . These reactions are crucial for the functionalization of the benzoxazinone core and the introduction of different substituents that can modulate the compound's biological activity and selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazinones are influenced by their molecular structure and the substituents attached to the core ring. The presence of a chloro-substituent, as in the case of 6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one, can affect the compound's lipophilicity, solubility, and stability. The papers provided do not directly discuss the physical properties of the specific compound , but the methodologies and analyses used for similar compounds can be applied to infer its properties .

Scientific Research Applications

The Adaptable Coordination Chemistry of 6-Chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine Towards Zinc(II) and Mercury(II)

This research highlighted the versatile coordination chemistry of a similar benzo[1,4]oxazin-3-one derivative with metal ions like zinc and mercury. The compound demonstrated diverse coordination modes to metal centers, influencing the molecular environment and potentially impacting the chemical and physical properties of the metal complexes (Ardizzoia, Brenna, & Therrien, 2010).

Biological and Pharmaceutical Significance

Microwave Synthesis of Chiral N-Benzyl-2-methyl-2H-benzo(b)(1,4)oxazin/ thiazin-3(4H)-ones via Smiles Rearrangement and their Biological Evaluation

This study explored the synthesis of optically active benzo[1,4]oxazin-3(4H)-ones under microwave irradiation. The synthesized compounds, possessing the benzo[1,4]oxazin-3(4H)-one moiety, displayed significant antimicrobial activity, highlighting their potential in pharmaceutical applications (Meng et al., 2013).

Antimicrobial Activity and Compound Synthesis

Synthesis of benzo[b][1,4]oxazin-3(4H)-ones via smiles rearrangement for antimicrobial activity

The research focused on synthesizing benzo[b][1,4]oxazin-3(4H)-ones derivatives and evaluating their antimicrobial efficacy. The findings suggested these compounds' potency against various bacteria and fungi, indicating their potential as antimicrobial agents (Fang et al., 2011).

Synthesis and Molecular Structure Analysis

Synthesis of 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth

This study synthesized novel benzo[1,4]oxazin-3(4H)-one derivatives and evaluated their effect on lung cancer cell growth. The compounds induced autophagy and cell cycle arrest, revealing their potential therapeutic applications in cancer treatment (Zhou et al., 2014).

properties

IUPAC Name

6-(2-chloropropanoyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-6(12)11(15)7-2-3-9-8(4-7)13-10(14)5-16-9/h2-4,6H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVHGKHTYWDTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OCC(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one

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